

(R)-DM-Segphos: A Technical Guide to Structure, Synthesis, and Catalytic Applications

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Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087

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Abstract: This document provides a comprehensive technical overview of **(R)-DM-Segphos**, a privileged chiral phosphine ligand utilized extensively in asymmetric catalysis. It details the ligand's core structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide summarizes its application in various catalytic systems, presenting key performance data in structured tables. Detailed experimental protocols, where publicly available, and process diagrams are included to support researchers, scientists, and professionals in drug development and fine chemical synthesis.

Structure and Physicochemical Properties

(R)-DM-Segphos, systematically named (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the Segphos family of ligands developed by Takasago International Corporation.^{[1][2]} Its structure is characterized by a C₂-symmetric, atropisomeric 4,4'-bi-1,3-benzodioxole backbone. This backbone enforces a rigid chiral environment, and its relatively narrow dihedral angle compared to ligands like BINAP is believed to contribute to higher enantioselectivity and catalytic activity in many reactions.^[1] The phosphorus atoms are substituted with bulky, electron-rich 3,5-dimethylphenyl (xylyl) groups, which further tune the steric and electronic properties of the metal center it coordinates to.^[1]

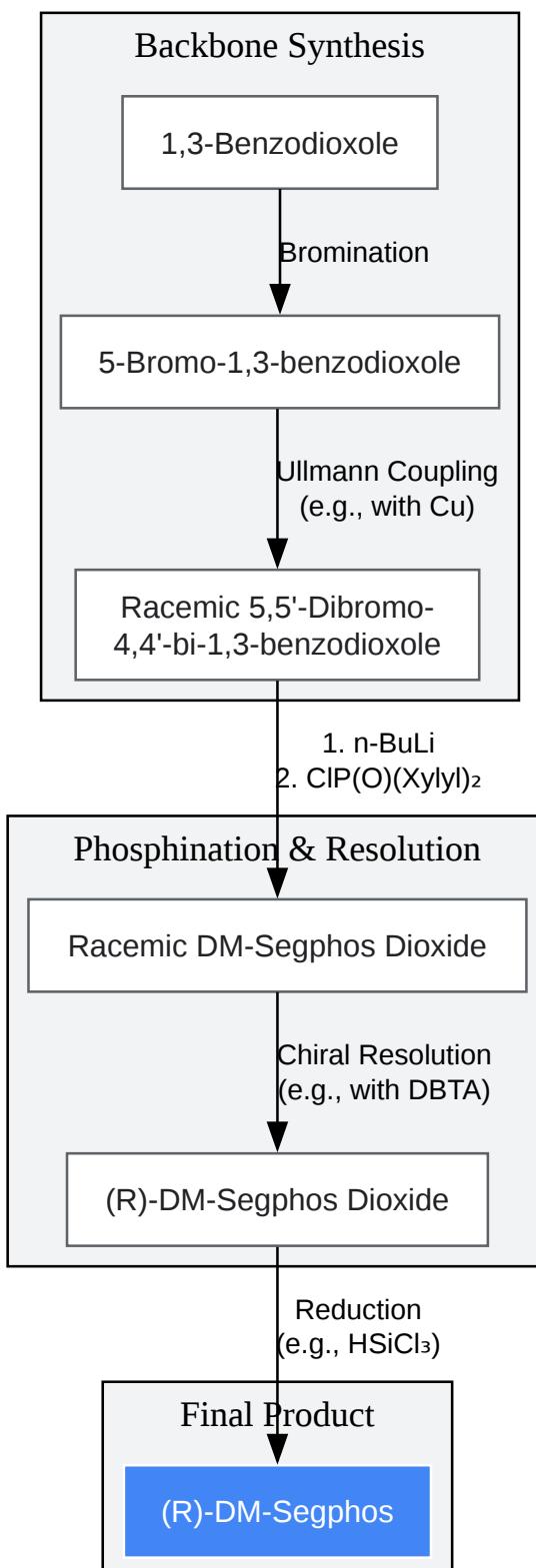
Property	Value
Chemical Formula	C ₄₆ H ₄₄ O ₄ P ₂
Molecular Weight	722.79 g/mol
CAS Number	850253-53-1
Appearance	Off-white to pale yellow powder
Melting Point	256-261 °C
Optical Activity	[α] ²⁰ /D +60 (c = 0.1 in chloroform)

Synthesis of (R)-DM-Segphos

The synthesis of **(R)-DM-Segphos** is a multi-step process that begins with the construction of the chiral biaryl backbone, followed by the introduction of the phosphine moieties. While a specific, detailed experimental protocol for **(R)-DM-Segphos** is not readily available in publicly accessible literature, a general and representative synthetic route can be constructed based on established methods for analogous biaryl diphosphine ligands. The key steps involve an Ullmann coupling to form the backbone, followed by phosphination, optical resolution, and final reduction.

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **(R)-DM-Segphos**, starting from 1,3-benzodioxole.

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References

- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. Fine Chemicals | Takasago International Corporation [takasago.com]
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